molecular formula C18H24N2O B223891 N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine

N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine

Cat. No.: B223891
M. Wt: 284.4 g/mol
InChI Key: GBQORNGICCDZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylamino propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine typically involves a multi-step process. One common method starts with the benzyloxybenzaldehyde, which undergoes a reductive amination with 3-(methylamino)propylamine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Methoxy)phenyl]methyl}[3-(methylamino)propyl]amine
  • {[4-(Ethoxy)phenyl]methyl}[3-(methylamino)propyl]amine

Uniqueness

N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity or metabolic stability.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N-methyl-N//'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C18H24N2O/c1-19-12-5-13-20-14-16-8-10-18(11-9-16)21-15-17-6-3-2-4-7-17/h2-4,6-11,19-20H,5,12-15H2,1H3

InChI Key

GBQORNGICCDZBP-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CNCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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